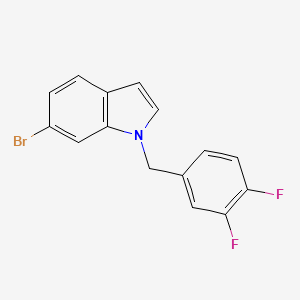

6-Bromo-1-(3,4-difluorobenzyl)-1H-indole

Description

6-Bromo-1-(3,4-difluorobenzyl)-1H-indole is a halogenated indole derivative with a 3,4-difluorobenzyl substituent at the 1-position and a bromine atom at the 6-position of the indole ring. Its molecular formula is C₁₅H₁₀BrF₂N, and it has a molecular weight of 322.16 g/mol . It is commonly synthesized via nucleophilic substitution or coupling reactions involving indole precursors and fluorinated benzyl halides.

Properties

IUPAC Name |

6-bromo-1-[(3,4-difluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF2N/c16-12-3-2-11-5-6-19(15(11)8-12)9-10-1-4-13(17)14(18)7-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYIQPXPWPOVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC3=CC(=C(C=C3)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(3,4-difluorobenzyl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindole and 3,4-difluorobenzyl bromide.

N-Alkylation Reaction: The key step involves the N-alkylation of 6-bromoindole with 3,4-difluorobenzyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(3,4-difluorobenzyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.

Oxidation Reactions: Products include indole-2,3-dione derivatives.

Reduction Reactions: Products include indoline derivatives.

Coupling Reactions: Products include more complex aromatic compounds.

Scientific Research Applications

6-Bromo-1-(3,4-difluorobenzyl)-1H-indole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(3,4-difluorobenzyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Variations in Fluorobenzyl-Indole Derivatives

The position and number of fluorine atoms on the benzyl group significantly influence physicochemical and biological properties. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | CAS Number |

|---|---|---|---|---|

| 6-Bromo-1-(3-fluorobenzyl)-1H-indole | C₁₅H₁₁BrFN | 304.17 | 3-F-Bz, 6-Br | 1627971-63-4 |

| 6-Bromo-1-(4-fluorobenzyl)-1H-indole | C₁₅H₁₁BrFN | 304.17 | 4-F-Bz, 6-Br | 251966-82-2 |

| 6-Bromo-1-(phenylsulfonyl)-1H-indole | C₁₄H₁₀BrNO₂S | 336.20 | SO₂Ph, 6-Br | 679794-03-7 |

| 6-Bromo-3-methyl-1H-indole | C₉H₈BrN | 210.07 | 3-Me, 6-Br | 1219741-50-0 |

Key Observations :

- Sulfonyl vs. Benzyl : Replacing the benzyl group with a phenylsulfonyl moiety (e.g., 6-Bromo-1-(phenylsulfonyl)-1H-indole) increases molecular weight and introduces a strong electron-withdrawing group, altering solubility and reactivity .

- Methyl Substituents : Adding a methyl group at the 3-position (e.g., 6-Bromo-3-methyl-1H-indole) reduces steric hindrance compared to bulkier benzyl groups, favoring interactions with hydrophobic enzyme pockets .

Anticancer Activity:

- 6-Bromo-1-(3,4-difluorobenzyl)-1H-indole and its analogs (e.g., compound 53 in ) demonstrated potent antiproliferative effects in estrogen receptor (ER)-positive cell lines (MCF-7, HEPG2) compared to ER-negative MDA-MB-231 cells. The 3,4-difluorobenzyl group enhanced ER-binding affinity and modulated pathways like apoptosis and cell cycle arrest .

- 6-Bromo-1-(4-fluorobenzyl)-1H-indole showed moderate activity, suggesting that dual fluorination at the 3,4-positions is critical for maximizing potency .

Crystallographic and Computational Data

- Software Tools : SHELXL and OLEX2 are widely used for refining crystal structures of indole derivatives. For example, SHELXL enabled precise determination of bond lengths and angles in related compounds .

- Computational Properties : The topological polar surface area (TPSA) of this compound is 15.8 Ų , indicating moderate membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.